molecular formula C20H20N6OS B2862987 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1170158-32-3

5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2862987
CAS No.: 1170158-32-3
M. Wt: 392.48
InChI Key: SOALTPZDKSYVHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole features a benzothiadiazole core linked via a piperazine-carbonyl bridge to a methyl-substituted benzodiazole moiety.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c1-24-18-5-3-2-4-16(18)21-19(24)13-25-8-10-26(11-9-25)20(27)14-6-7-15-17(12-14)23-28-22-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOALTPZDKSYVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple stepsThe reaction conditions often require the use of catalysts such as palladium and reagents like methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions and the use of automated systems to control temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, methyl iodide, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzo[c][1,2,5]thiadiazol-5-yl(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of hypoxia-inducible factor-1 (HIF-1), which plays a role in tumor growth and survival .

Comparison with Similar Compounds

Benzothiadiazole vs. Benzothiazole/Benzimidazole

  • Benzothiadiazole : The target compound’s benzothiadiazole core is highly electron-deficient, which may enhance π-π stacking interactions in biological systems but reduce solubility compared to benzothiazole or benzimidazole derivatives.
  • Benzothiazole Derivatives : For example, N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () replaces the benzothiadiazole with a benzothiazole, improving solubility due to reduced electron withdrawal. However, this may compromise target binding specificity .

Piperazine Linker Modifications

  • Carbonyl vs. Acetamide Linkers : The target compound’s piperazine-carbonyl group contrasts with acetamide-linked derivatives (e.g., ’s BZ-IV). Carbonyl groups may enhance rigidity and hydrogen-bonding capacity, whereas acetamide linkers could improve metabolic stability .
  • Substituent Effects : In N-(2-nitrophenyl)piperazine derivatives (), electron-withdrawing nitro groups increase lipophilicity but may introduce metabolic liabilities, unlike the target compound’s methyl-benzodiazole group, which balances lipophilicity and steric bulk .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure LogP (Predicted) Solubility (µg/mL) Key Substituents
Target Compound Benzothiadiazole ~3.2 ~15 (Low) Methyl-benzodiazole, Piperazine
BZ-IV () Benzothiazole ~2.8 ~50 (Moderate) Piperazine-acetamide
9c () Benzimidazole-Triazole ~4.1 ~10 (Low) Bromophenyl, Triazole
7a () Benzimidazole-Piperazine ~3.5 ~20 (Low) Nitrophenyl

Notes:

  • The target compound’s low solubility aligns with its electron-deficient core but may require formulation optimization for in vivo applications.

Enzyme Modulation

  • AST/ALT Inhibition : Benzothiazole-pyrazole hybrids () demonstrate dual effects on AST/ALT enzymes, with compounds A2/A5 inhibiting and A3/A4 activating. The target’s benzothiadiazole core may exhibit unique electronic interactions with enzyme active sites, though specific data are unavailable .
  • Anticancer Potential: Analogues like BZ-IV () show moderate anticancer activity, suggesting the target compound’s piperazine-carbonyl group could enhance cytotoxicity via improved target engagement .

Binding Mode Predictions

  • Docking studies in reveal that triazole-thiazole derivatives (e.g., 9c) bind to active sites via halogen-π interactions (bromophenyl) and hydrogen bonding. The target compound’s methyl-benzodiazole may mimic these interactions while the benzothiadiazole core could strengthen π-stacking .

Challenges and Solutions

  • Metabolic Stability : The methyl group on the benzodiazole may reduce oxidative metabolism compared to nitro-substituted derivatives () .

Biological Activity

The compound 5-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.41 g/mol. The structure features a benzothiadiazole moiety linked to a piperazine ring, which is further substituted with a methyl group from a benzodiazole derivative. This unique configuration is believed to contribute to its biological activity.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to this one may act as inhibitors of various enzymes. For instance, studies on related piperazine derivatives have shown that they can inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition leads to increased levels of endogenous lipids like anandamide, which are associated with pain relief and anti-inflammatory effects .

Neuroprotective Effects

The benzodiazole component is known for its neuroprotective properties. Compounds containing this moiety have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Analgesic Properties

In vivo studies have demonstrated that derivatives of this compound exhibit significant analgesic effects. For example, a related compound was shown to attenuate pain responses in rat models of neuropathic pain and inflammatory pain . These findings suggest potential applications in developing new analgesics.

Antimicrobial Activity

Some studies have reported antimicrobial properties associated with benzodiazole derivatives. The structural features of the compound may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes . Further investigations are needed to quantify these effects against various pathogens.

Research Findings: Data Tables

Biological Activity Effect Observed Reference
FAAH InhibitionIncreased levels of endocannabinoids
Analgesic EffectPain reduction in rat models
NeuroprotectionReduced oxidative stress in neuronal cells
Antimicrobial ActivityInhibition of microbial growth

Q & A

Basic Question: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core Formation: Construct the benzothiadiazole core via cyclization of ortho-substituted anilines with sulfur/nitrogen sources under acidic conditions.

Piperazine Coupling: Introduce the piperazine moiety via nucleophilic acyl substitution using activated carbonyl intermediates (e.g., chloroformate or carbodiimide-mediated coupling) .

Benzodiazole Attachment: Link the 1-methyl-1H-benzodiazole unit via alkylation or reductive amination of the piperazine nitrogen .

Optimization Strategies:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (by ~20%) compared to conventional heating .
  • Catalytic Systems: Use Pd/C or CuI for cross-coupling steps to minimize byproducts .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, critical for high-yield coupling reactions .

Advanced Question: How can researchers resolve discrepancies in biological activity data across different assay systems?

Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, temperature) or target protein conformational states. Strategies include:

Orthogonal Assays: Validate activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., cytotoxicity) assays .

Structural Analysis: Perform X-ray crystallography or molecular docking to identify binding pose variations. For example, highlights differing docking poses (e.g., 9c vs. 9m) due to steric clashes in active sites .

Control Compounds: Use known inhibitors/activators (e.g., staurosporine for kinase assays) to calibrate assay sensitivity .

Basic Question: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the benzothiadiazole and piperazine moieties. Key signals include:
    • Piperazine protons: δ 2.5–3.5 ppm (multiplet) .
    • Benzothiadiazole aromatic protons: δ 7.8–8.2 ppm (singlet) .
  • HRMS (High-Resolution Mass Spectrometry): Verify molecular formula (e.g., C21H20N6O2S requires m/z 420.1352) .
  • HPLC Purification: Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) to isolate >95% pure product .

Advanced Question: What strategies are effective in establishing structure-activity relationships (SAR) for piperazine-benzothiadiazole hybrids?

Methodological Answer:

Systematic Substitution:

  • Vary substituents on the benzodiazole (e.g., methyl vs. fluoro groups) to assess steric/electronic effects on binding .
  • Modify piperazine linker length (e.g., ethylene vs. propylene) to optimize target engagement .

Computational Modeling:

  • Perform molecular dynamics simulations to predict binding stability. For example, used AutoDock Vina to rank derivatives by docking scores .

Biological Profiling:

  • Test against isoform-specific targets (e.g., kinase isoforms) to identify selectivity drivers .

Basic Question: What are the key stability considerations for this compound during storage and handling?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the benzothiadiazole core .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the piperazine-carbony bond .
  • pH Stability: Maintain neutral pH buffers (pH 6–8) for in vitro assays, as acidic conditions may protonate the piperazine nitrogen, altering solubility .

Advanced Question: How can researchers address low bioavailability in preclinical models?

Methodological Answer:

Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .

Formulation Optimization: Use lipid-based nanoemulsions or cyclodextrin complexes to improve aqueous solubility .

Metabolic Stability Assays: Screen with liver microsomes to identify metabolic hotspots (e.g., CYP450-mediated oxidation of methyl groups) .

Basic Question: Which in vitro assays are most relevant for initial biological screening?

Methodological Answer:

  • Enzyme Inhibition: Fluorescence polarization assays for kinases or proteases (IC50 determination) .
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) using tritiated antagonists .

Advanced Question: How can contradictory data in target engagement assays be reconciled?

Methodological Answer:

Biophysical Validation: Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) independently of enzymatic activity .

Mutagenesis Studies: Introduce point mutations in the target protein (e.g., Ala-scanning) to confirm critical binding residues .

Cellular Context: Compare activity in engineered vs. wild-type cell lines to assess off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.